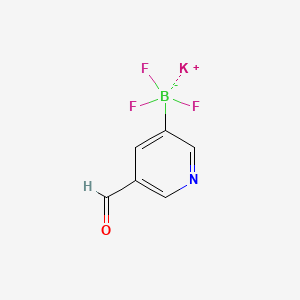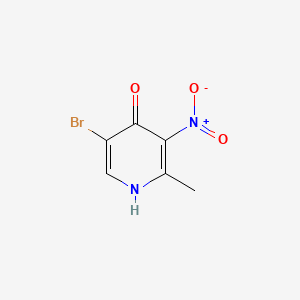
2-(3-甲酰基苯基)-4-羟基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formylphenylboronic acids, which are structurally similar to the compound you’re asking about, are used as synthetic intermediates in organic synthesis . They have been studied for their potential applications in various fields.
Synthesis Analysis
Formylphenylboronic acids can be synthesized via a reaction between formylphenyl methyl carbonate and benzhydrazide . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .Molecular Structure Analysis
The molecular structure of formylphenylboronic acids has been studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . Geometry optimization was performed for the possible conformations of these compounds .Chemical Reactions Analysis
Formylphenylboronic acids are involved in various reactions, including palladium-catalyzed homocoupling and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups. For example, the presence of an electron-withdrawing substituent in 5-Trifluoromethyl-2-formyl phenylboronic acid results in a considerable rise in acidity compared to its analogues .科学研究应用
多吡啶配体的合成
2-(3-甲酰基苯基)-4-羟基吡啶: 可用于合成多吡啶配体,这些配体在形成各种领域中使用的复杂化合物方面至关重要,例如材料科学,催化和光物理 。这些配体可以与金属结合,形成具有多种应用的配位络合物。
抗菌活性
该化合物在抗菌应用方面显示出潜力。 它可用于合成对多种微生物(包括细菌和真菌)表现出活性的衍生物 。这为开发新的抗菌和抗真菌剂打开了可能性。
结构研究
2-(3-甲酰基苯基)-4-羟基吡啶 的结构多功能性允许进行详细的晶体学研究。 这些研究可以提供对分子相互作用和稳定性的见解,这对于设计更有效的药物和材料至关重要 。
硼酸衍生物
该化合物是合成硼酸衍生物的前体。 这些衍生物具有广泛的应用,包括传感器开发,以及有机合成和药物化学 。
有机合成
在有机合成中,2-(3-甲酰基苯基)-4-羟基吡啶 可以用作构建复杂分子的构建模块。 它的甲酰基具有反应活性,可以进行各种化学转化,使其成为合成路线中的宝贵组成部分 。
对接研究
该化合物的结构使其可用于对接研究,以预测其可能与生物分子之间的相互作用。 这在药物发现中特别有用,因为了解药物与其靶标之间的相互作用至关重要 。
作用机制
Target of Action
The primary target of 2-(3-Formylphenyl)-4-hydroxypyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound’s interaction with its targets involves the process of transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Formylphenyl)-4-hydroxypyridine are primarily related to the SM coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also is involved in the process of protodeboronation , which is a valuable transformation in organic synthesis .
Result of Action
The molecular and cellular effects of 2-(3-Formylphenyl)-4-hydroxypyridine’s action are primarily related to its role in the SM coupling reaction . This reaction results in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of 2-(3-Formylphenyl)-4-hydroxypyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other chemical groups .
安全和危害
未来方向
Research into formylphenylboronic acids and similar compounds is ongoing, with potential applications in various fields. For example, they are being studied for their potential as inhibitors of serine protease and kinase enzymes, which could have implications for the treatment of cancer . They are also being explored for their antimicrobial properties .
属性
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNCZCDSZZTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692434 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-98-1 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
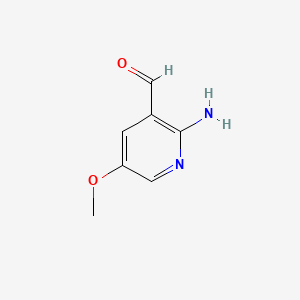
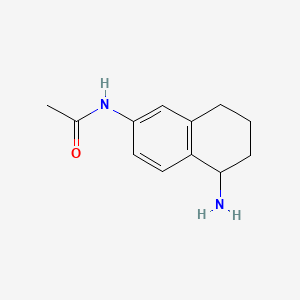
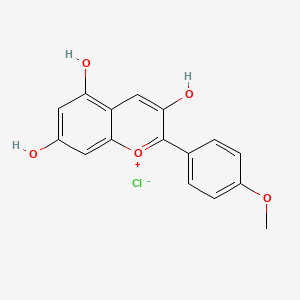
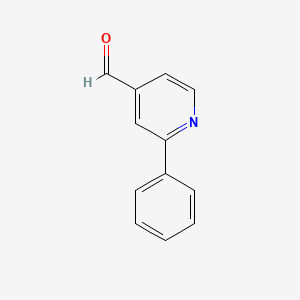
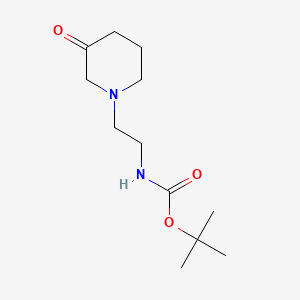
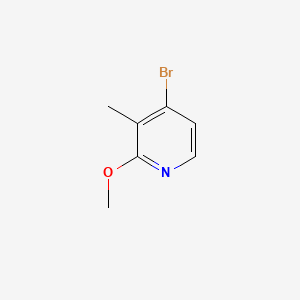
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
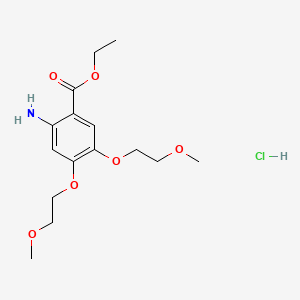
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
